6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol
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Overview
Description
6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol typically involves the condensation reaction between 4-hydroxybenzaldehyde and 6-amino-4-pyrimidinol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters, depending on the reagents used.
Scientific Research Applications
6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol involves its interaction with various molecular targets. The Schiff base moiety allows it to form stable complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzymes or the generation of reactive oxygen species, contributing to its antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-[(2-hydroxy-5-methoxybenzylidene)-amino]-chromen-2-one: Another Schiff base with similar structural features.
2-[(4-Hydroxybenzylidene)amino]-6-chloro-4-nitrophenol: A Schiff base with additional chloro and nitro substituents.
Uniqueness
6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol is unique due to its pyrimidinol core, which provides additional sites for chemical modification and interaction with metal ions. This enhances its potential for forming diverse metal complexes with various applications in catalysis, medicine, and materials science .
Properties
CAS No. |
343349-22-4 |
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Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-amino-5-[(4-hydroxyphenyl)methylideneamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N4O2/c12-10-9(11(17)15-6-14-10)13-5-7-1-3-8(16)4-2-7/h1-6,16H,(H3,12,14,15,17) |
InChI Key |
IVZZJTFYWWKPNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(N=CNC2=O)N)O |
Origin of Product |
United States |
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